Nardosinonediol

Pharmacokinetics Bioavailability Natural Product Absorption

Nardosinonediol (C15H24O3; CAS 20489-11-6), also known as tetrahydronardosinon, is a naturally occurring nardosinane‑type sesquiterpenoid isolated from the roots and rhizomes of Nardostachys jatamansi (Valerianaceae). It is recognized as one of the principal bioactive markers of the plant, alongside desoxo‑narchinol A and nardosinone.

Molecular Formula C15H24O3
Molecular Weight 252.35 g/mol
Cat. No. B15137959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNardosinonediol
Molecular FormulaC15H24O3
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESCC1CCC=C2C1(C(C(CC2=O)O)C(C)(C)O)C
InChIInChI=1S/C15H24O3/c1-9-6-5-7-10-11(16)8-12(17)13(14(2,3)18)15(9,10)4/h7,9,12-13,17-18H,5-6,8H2,1-4H3/t9-,12-,13+,15+/m1/s1
InChIKeyDBDGFZLAYDIKSV-JWFUOXDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nardosinonediol (CAS 20489-11-6): Sesquiterpenoid SERT Inhibitor with Differentiated Pharmacokinetics


Nardosinonediol (C15H24O3; CAS 20489-11-6), also known as tetrahydronardosinon, is a naturally occurring nardosinane‑type sesquiterpenoid isolated from the roots and rhizomes of Nardostachys jatamansi (Valerianaceae) [1]. It is recognized as one of the principal bioactive markers of the plant, alongside desoxo‑narchinol A and nardosinone [2]. Functionally, nardosinonediol acts as a serotonin transporter (SERT) inhibitor and exhibits distinct antidepressant and cardioprotective activities, in contrast to the anti‑inflammatory profile of its close analog desoxo‑narchinol A [3][4].

Nardosinonediol Procurement: Why Desoxo‑narchinol A or Nardosinone Are Not Interchangeable


Although nardosinonediol, desoxo‑narchinol A, and nardosinone co‑occur in Nardostachys extracts and share a sesquiterpenoid backbone, substitution is not scientifically justifiable. The three compounds display sharply divergent pharmacodynamics—nardosinonediol inhibits the serotonin transporter (SERT), desoxo‑narchinol A enhances SERT activity, and nardosinone primarily acts as a neurite outgrowth enhancer [1][2]. Moreover, direct pharmacokinetic comparison reveals that nardosinonediol achieves peak plasma concentration (Tmax) approximately 33% faster than desoxo‑narchinol A after oral dosing [3]. Consequently, selecting a generic “Nardostachys sesquiterpenoid” instead of purified nardosinonediol introduces uncontrolled variables that confound SERT‑targeted assays, PK modeling, and therapeutic‑area‑specific research.

Quantitative Differentiation of Nardosinonediol vs. Closest Analogs: Evidence‑Based Selection Criteria


Faster Oral Absorption: Nardosinonediol Achieves Tmax ~33% Quicker than Desoxo‑narchinol A

In a rat pharmacokinetic study directly comparing oral administration of pure nardosinonediol (ND) and pure desoxo‑narchinol A (DA), the time to reach maximum plasma concentration (Tmax) was substantially shorter for nardosinonediol [1]. This quantifiable difference provides a clear basis for selecting ND over DA when faster onset or distinct PK modeling is required.

Pharmacokinetics Bioavailability Natural Product Absorption

Opposing SERT Regulation: Nardosinonediol Inhibits Serotonin Transporter, While Desoxo‑narchinol A Enhances It

Functional profiling of Nardostachys sesquiterpenoids revealed that nardosinonediol acts as a serotonin transporter (SERT) inhibitor [1][2]. In contrast, its close structural analog desoxo‑narchinol A (also called desoxo‑narchinol A) potently enhances SERT activity [3]. This qualitative divergence in SERT modulation makes the two compounds functionally non‑substitutable for any assay or therapeutic hypothesis targeting serotonin reuptake.

Serotonin Transporter SERT Neuropsychiatric Mood Disorders

Distinct Therapeutic Pathway Targeting: Antidepressant/Cardioprotective vs. Anti‑inflammatory Profile

Pharmacological profiling studies consistently attribute antidepressant and cardioprotective activities to nardosinonediol (ND), whereas desoxo‑narchinol A (DA) is associated with anti‑inflammatory effects [1][2]. This pathway‑level differentiation guides project‑specific compound selection, ensuring the chosen molecule aligns with the intended biological readout.

Cardioprotection Antidepressant Inflammation Pharmacological Profiling

High‑Impact Application Scenarios for Nardosinonediol Based on Differentiated Evidence


Serotonin Transporter (SERT) Inhibitor Screening and Drug Discovery

Utilize nardosinonediol as a validated natural product SERT inhibitor positive control or lead scaffold. Its well‑characterized inhibitory activity [1] contrasts sharply with the SERT‑enhancing effect of desoxo‑narchinol A [2], making nardosinonediol the unambiguous choice for assays aimed at discovering or benchmarking SERT blockers.

Pharmacokinetic Studies Requiring Fast‑Onset Natural Sesquiterpenoids

Given its shorter Tmax relative to desoxo‑narchinol A [3], nardosinonediol is ideally suited for in vivo PK experiments where rapid absorption is a desired parameter. It also serves as a critical reference standard for LC‑MS/MS method development and validation in bioanalytical studies of Nardostachys‑derived formulations [3].

Cardioprotective and Antidepressant Mechanism Investigation

For research programs investigating cardiac hypertrophy, ischemia‑reperfusion injury, or mood‑related disorders, nardosinonediol offers a purified, single‑entity probe that circumvents the confounding anti‑inflammatory activity of desoxo‑narchinol A [4]. This ensures that observed biological effects can be attributed specifically to SERT inhibition and related downstream pathways.

Quality Control Marker for Nardostachys jatamansi Herbal Products

As a principal bioactive marker of Nardostachyos Radix et Rhizoma [5], high‑purity nardosinonediol is essential for preparing calibration curves and spiked samples in HPLC‑UV or LC‑MS/MS methods used for quality assessment of raw herbs, extracts, and finished traditional medicine preparations [6].

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